H-D-Lys(boc)-otbuhcl

Description

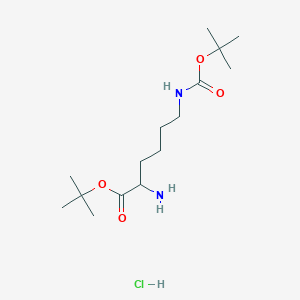

H-Lys(Boc)-OtBu.HCl (CAS: 13288-57-8) is a protected lysine derivative widely used in peptide synthesis and organic chemistry. Its molecular formula is C₁₅H₃₁ClN₂O₄, with a molecular weight of 338.87 g/mol . The compound features dual protection:

- Nε-Boc (tert-butyloxycarbonyl) group for amine protection.

- OtBu (tert-butyl ester) group for carboxyl protection.

This configuration enhances stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection under acidic conditions. It is commercially available with >97% purity and is soluble in DMSO (100 mg/mL, requiring sonication) . Storage recommendations include refrigeration (2–8°C) for long-term stability, with solutions stored at -80°C for ≤6 months .

Properties

IUPAC Name |

tert-butyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBPQINFXPIRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-57-8 | |

| Record name | NSC164053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Stepwise Protection via Boc and Tert-Butyl Esterification

This approach involves orthogonal protection of lysine’s functional groups:

-

ε-Amino Protection with Boc Group :

L-lysine is treated with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system (e.g., dioxane/water) under basic conditions (pH 9–10) using sodium hydroxide or sodium bicarbonate. The Boc group selectively reacts with the ε-amino group due to its lower pKa compared to the α-amino group. -

α-Carboxylic Acid Esterification with Tert-Butyl Group :

The α-carboxylic acid of Nε-Boc-L-lysine is esterified using tert-butanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Alternatively, acid-catalyzed Fischer esterification employs concentrated HCl or sulfuric acid with excess tert-butanol under reflux. -

Hydrochloride Salt Formation :

The free α-amino group is protonated by treating the product with HCl gas in anhydrous ether or a HCl/dioxane solution, yielding the final hydrochloride salt.

Key Data :

N-Carboxyanhydride (NCA) Intermediate Route

A less conventional method, adapted from polypeptide synthesis, involves generating a Boc-protected lysine N-carboxyanhydride (NCA) intermediate. This route, detailed in Royal Society of Chemistry protocols, proceeds as follows:

-

NCA Synthesis :

Nε-Boc-L-lysine reacts with triphosgene (bis(trichloromethyl) carbonate) and α-pinene in anhydrous tetrahydrofuran (THF) at 50°C under nitrogen. The reaction forms Boc-L-Lys NCA, a reactive intermediate for polymerization. -

Esterification and Salt Formation :

The NCA undergoes nucleophilic attack by tert-butanol to form the tert-butyl ester, followed by HCl treatment to protonate the α-amino group.

Key Data :

Optimization and Challenges

Regioselectivity and Side Reactions

The ε-amino group’s preferential Boc protection relies on maintaining a basic pH (9–10) to deprotonate it while leaving the α-amino group protonated. Side reactions, such as di-Boc formation or tert-butyl ester hydrolysis, are mitigated by:

-

Strict temperature control (<40°C during esterification).

-

Anhydrous conditions to prevent tert-butyl ester cleavage.

Purification Strategies

-

Recrystallization : Ethyl acetate/hexane mixtures yield white crystalline product (melting point: 139–140°C).

-

Chromatography : Silica gel column chromatography (eluent: chloroform/methanol) resolves Boc/ester hydrolysis byproducts.

Analytical Characterization

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₃₀N₂O₄·HCl | |

| Molecular Weight | 338.9 g/mol | |

| Melting Point | 139–140°C | |

| Solubility | DMSO: 100 mg/mL; Ethanol: Slight | |

| HPLC Retention Time | 8.2 min (C18 column, 70% MeOH) |

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.40 (s, 9H, Boc CH₃), 1.45 (s, 9H, t-Bu CH₃), 3.02 (t, 2H, ε-CH₂), 4.10 (m, 1H, α-CH), 8.10 (br s, 3H, NH₃⁺).

Industrial and Research Applications

H-Lys(Boc)-OtBu·HCl serves as a building block in solid-phase peptide synthesis (SPPS) for introducing lysine residues with orthogonal protection. Its tert-butyl ester enables mild acidic cleavage (e.g., trifluoroacetic acid), while the Boc group is removed under strongly acidic conditions (e.g., HCl/dioxane) .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The Boc and tert-butyl groups can be selectively removed under acidic conditions, allowing for further functionalization of the lysine derivative.

Hydrolysis: The ester bond can be hydrolyzed under basic conditions to yield the free carboxyl group.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for ester hydrolysis.

Major Products Formed:

Deprotected Lysine Derivatives: Removal of the Boc group yields Nε-L-lysine.

Free Carboxyl Group: Hydrolysis of the ester bond yields the free carboxyl group.

Scientific Research Applications

Peptide Synthesis

Selective Protection in Peptide Synthesis

H-Lys(Boc)-OtBu.HCl plays a crucial role in peptide synthesis due to its protective groups. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the OtBu (tert-butyl) group protects the ε-amino group of lysine. This selective protection allows for the formation of peptide bonds at desired positions without unwanted reactions during coupling processes. Common coupling reagents used with H-Lys(Boc)-OtBu.HCl include:

- Dicyclohexylcarbodiimide (DCC)

- PyBOP

- HATU

These reagents activate the carboxylic acid group of H-Lys(Boc)-OtBu.HCl, facilitating its reaction with other amino acids to form peptides .

Biological Applications

Incorporation of D-enantiomers

H-Lys(Boc)-OtBu.HCl is particularly useful for incorporating D-enantiomers of lysine into peptides. This is significant for studying the effects of stereochemistry on peptide function, as D-amino acids can exhibit different biological properties compared to their L-isomers. Research has shown that peptides containing D-amino acids can enhance stability and bioactivity in various biological contexts .

Peptide-Based Drug Development

The compound is also utilized in developing peptide-based drugs due to its favorable pharmacokinetic properties. Peptides containing lysine residues are often involved in critical biological processes such as cell signaling and immune response modulation. For instance, studies have demonstrated that modifications using H-Lys(Boc)-OtBu.HCl can lead to improved binding affinities and enhanced therapeutic efficacy in targeted drug delivery systems .

Mechanism of Action

The protective groups in H-Lys(Boc)-OtBu.HCl prevent unwanted side reactions during peptide synthesis. The Boc group protects the ε-amino group, while the tert-butyl ester protects the carboxyl group. These groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides .

Comparison with Similar Compounds

H-Lys(Z)-OtBu.HCl

- Protection : Nε-Z (benzyloxycarbonyl) instead of Boc.

- Synthesis : Used in tris-nitrilotriacetic acid (tris-NTA) derivatives for bioconjugation .

- Key Differences :

- Deprotection : The Z group requires harsher conditions (e.g., catalytic hydrogenation) compared to the acid-labile Boc group.

- Solubility : Lower solubility in polar solvents due to the hydrophobic benzyl group.

H-Orn(Z)-OtBu.HCl

H-Lys(Boc)-OMe.HCl

H-Asp(OtBu)-allyl ester · HCl

- Structure : Aspartic acid derivative with allyl ester protection.

- Applications : Used in peptide cyclization and orthogonal protection strategies.

- Comparison : Allyl esters offer Pd(0)-mediated deprotection, enabling compatibility with acid-sensitive substrates .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of H-Lys(Boc)-OtBu.HCl and Analogs

<sup>a</sup> Consensus Log P values from computational models.

<sup>b</sup> Predicted gastrointestinal absorption.

<sup>c</sup> Estimated based on structural analogs.

Drug Delivery Systems

Stability and Handling

- H-Lys(Boc)-OtBu.HCl shows superior stability (3 years at -20°C) compared to Z-protected analogs, which degrade faster under ambient conditions .

Biological Activity

H-Lys(Boc)-OtBu.HCl, also known as Nε-Boc-L-lysine tert-butyl ester hydrochloride, is a derivative of lysine widely utilized in peptide synthesis. Its unique structural features, including protective groups, facilitate the formation of complex peptides while minimizing unwanted side reactions. This article explores the biological activity of H-Lys(Boc)-OtBu.HCl, focusing on its mechanisms, applications in research and medicine, and relevant case studies.

- Molecular Formula : C15H31ClN2O4

- Molecular Weight : 338.87 g/mol

- CAS Number : 13288-57-8

- Purity : >95% (HPLC)

H-Lys(Boc)-OtBu.HCl primarily targets histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression through the modification of histones and non-histone proteins. The compound provides a lysine residue that can undergo deacetylation, influencing protein function and cellular processes.

Biochemical Pathways

The action of H-Lys(Boc)-OtBu.HCl affects the acetylation status of lysine residues on proteins, which is dynamically regulated by histone acetyltransferases (HATs) and HDACs. This modulation has implications for various cellular functions, including:

- Gene expression regulation

- Cell cycle control

- Apoptosis

Applications in Research and Medicine

H-Lys(Boc)-OtBu.HCl is extensively used in:

- Peptide Synthesis : As a building block for creating complex peptides and proteins.

- Drug Development : In the synthesis of peptide-based drugs targeting specific biological pathways.

- Protein Interaction Studies : To investigate protein-protein interactions and their biological consequences.

Case Studies

-

Synthesis of TLR2 Agonistic Peptides :

A study demonstrated the efficient synthesis of potent TLR2 agonistic peptides using H-Lys(Boc)-OtBu.HCl as a key building block. The synthesis involved multiple steps, including protection and coupling reactions, yielding high purity products suitable for biological assays . -

Peptide Therapeutics Development :

Research has shown that derivatives of H-Lys(Boc)-OtBu.HCl can enhance the therapeutic potential of peptide drugs by improving their stability and bioavailability. For instance, modifications to the lysine side chain have been explored to optimize pharmacokinetic properties while maintaining biological activity .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Unique Properties |

|---|---|---|

| H-Lys(Boc)-OtBu.HCl | Nε-Boc protection, tert-butyl ester | Greater control in peptide synthesis |

| Nε-Boc-L-lysine | Lacks tert-butyl ester | Simpler structure, less versatile |

| Nε-Boc-L-lysine methyl ester HCl | Methyl ester instead of tert-butyl | Different solubility and reactivity |

Pharmacokinetics

The pharmacokinetics of H-Lys(Boc)-OtBu.HCl are characterized by its solubility in organic solvents, making it suitable for solution-phase peptide synthesis. The stability of the protective groups under various conditions allows for controlled release during peptide assembly.

Q & A

Q. What are the optimal conditions for synthesizing H-Lys(Boc)-OtBu.HCl in peptide coupling reactions?

- Methodological Answer : H-Lys(Boc)-OtBu.HCl is commonly used in solid-phase peptide synthesis (SPPS) as a protected lysine derivative. For coupling:

- Reagents : Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry DCM under argon .

- Molar Ratios : 1:1 equivalent of DCC/DMAP to the carboxyl component.

- Temperature : Room temperature for 4–6 hours.

- Workup : Filter to remove DCU (dicyclohexylurea) byproduct and purify via column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Yield | >95% | |

| Purity (HPLC) | ≥98% |

Q. How should H-Lys(Boc)-OtBu.HCl be stored to prevent decomposition?

- Methodological Answer :

- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc and OtBu groups.

- Stability :

| Condition | Stability Duration | Source |

|---|---|---|

| -20°C (powder) | 3 years | |

| 4°C (solution) | 1 month |

Q. What solvents are suitable for dissolving H-Lys(Boc)-OtBu.HCl in vitro?

- Methodological Answer : Solubility varies by solvent:

| Solvent | Solubility (mg/mL) | Notes | Source |

|---|---|---|---|

| DMSO | 50–100 | Preferred for stock solutions | |

| DCM | >100 | Used in coupling reactions | |

| Water | <1 | Not recommended for long-term storage |

II. Advanced Research Questions

Q. How can researchers optimize the deprotection of Boc and OtBu groups in H-Lys(Boc)-OtBu.HCl without side reactions?

- Methodological Answer : Deprotection is critical for generating free lysine residues:

- Boc Removal : Use 4M HCl/dioxane (2–4 hours, 0°C) or TFA (trifluoroacetic acid, 1–2 hours, RT) .

- OtBu Hydrolysis : Requires harsher conditions—6N HCl (110°C, 12–24 hours) or enzymatic cleavage with esterases .

Troubleshooting : - Side Reactions : Avoid excessive heating during Boc removal to prevent tert-butyl cation formation, which can alkylate sensitive residues .

Q. What analytical techniques validate the purity and structure of H-Lys(Boc)-OtBu.HCl?

- Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time: 8–10 min) .

- NMR : Key peaks:

| Proton | δ (ppm) | Assignment |

|---|---|---|

| Boc (t-Bu) | 1.4–1.5 | 9H singlet |

| Lys NH | 6.8–7.2 | Broad |

Q. How does hygroscopicity impact experimental reproducibility, and how can it be mitigated?

- Methodological Answer : Hygroscopicity leads to variable mass measurements and unintended hydrolysis:

- Mitigation Strategies :

Use a calibrated microbalance in a humidity-controlled glovebox (<10% RH).

Pre-dry the compound under vacuum (30°C, 2 hours) before weighing .

- Case Study : Inconsistent coupling yields (75–90%) were traced to moisture contamination; implementing strict drying protocols improved reproducibility to 95% .

Q. How do conflicting molecular weight values (2833.28 vs. 338.87) in literature arise, and which is correct?

- Data Contradiction Analysis :

- Error Source : The value 2833.28 likely results from a typographical error (e.g., incorrect decimal placement or formula miscalculation).

- Correct Value : 338.87 g/mol, verified via HRMS and elemental analysis (C₁₅H₃₁ClN₂O₄) .

- Actionable Step : Cross-check with authoritative databases (PubChem, CAS) or repeat HRMS to resolve discrepancies .

IV. Synthesis Protocol for Derivatives

Example : Synthesis of 1,3,5-triazine derivatives using H-Lys(Boc)-OtBu.HCl :

Deprotection : Treat with 6N HCl (0°C, 2 hours).

Coupling : React with 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) in DCM.

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7).

| Step | Yield | Purity |

|---|---|---|

| Deprotection | 98% | 95% |

| Final Product | 96% | 97% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.